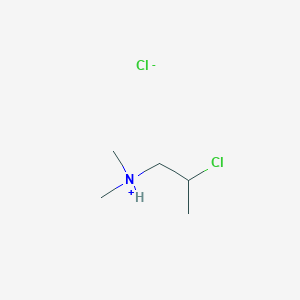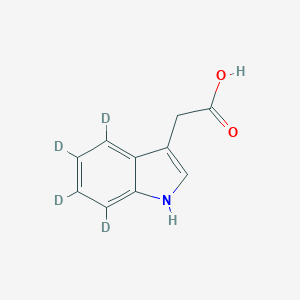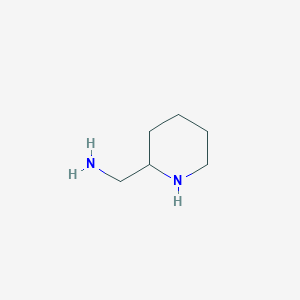
2,4-Dichloro-5-nitropyridine
Descripción general
Descripción
2,4-Dichloro-5-nitropyridine is a biochemical reagent . It is used in the synthesis of potent and selective stearoyl-CoA desaturase (SCD) inhibitors and also used in preparation of Rho-Kinase inhibitors displaying antihypertensive activity .
Synthesis Analysis
The synthesis of 2,4-Dichloro-5-nitropyridine involves several steps . The method includes synthesizing 2-amino-5-nitropyridine, synthesizing 2-hydroxy-5-nitropyridine, and finally synthesizing 2,4-Dichloro-5-nitropyridine . The yellow solution is poured over ice and neutralized by the slow addition of solid NaHCO3. The resultant aqueous solution is extracted three times with EtOAc and the combined organic layers are dried (Na2SO4), decanted and concentrated to afford 2,4-dichloro-5-nitro-pyridine as a yellow solid .Molecular Structure Analysis
The molecular formula of 2,4-Dichloro-5-nitropyridine is C5H2Cl2N2O2 . Its average mass is 192.988 Da and its monoisotopic mass is 191.949326 Da .Chemical Reactions Analysis
2,4-Dichloro-5-nitropyridine is used in the synthesis of potent and selective stearoyl-CoA desaturase (SCD) inhibitors . It is also used in the preparation of Rho-Kinase inhibitors displaying antihypertensive activity .Physical And Chemical Properties Analysis
2,4-Dichloro-5-nitropyridine is a solid substance . It has a boiling point of 0.9 °C at 0.5 mmHg and a melting point of 28-32 °C .Aplicaciones Científicas De Investigación
Organic Synthesis
2,4-Dichloro-5-nitropyridine: is a versatile intermediate in organic synthesis. It is particularly useful in the Suzuki–Miyaura coupling , a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This compound’s reactivity allows for the creation of various boron reagents tailored for specific coupling conditions.
Pharmaceutical Development
In the pharmaceutical industry, 2,4-Dichloro-5-nitropyridine plays a crucial role as an intermediate in the synthesis of stearoyl-CoA desaturase (SCD) inhibitors . These inhibitors are significant for their potential to treat metabolic diseases. Additionally, it is used in the preparation of Rho-Kinase inhibitors , which display antihypertensive activity .
Material Science
The compound’s properties are exploited in material science, particularly in the development of nonlinear optical (NLO) materials . It is used in the synthesis of organic single crystals, which are essential for high-power laser applications due to their excellent optical transmittance and thermal stability .
Agricultural Research
2,4-Dichloro-5-nitropyridine: is not directly used in agriculture; however, its structural analog, 2,4-Dichlorophenoxyacetic acid (2,4-D) , is a widely used herbicide . Research on 2,4-D can provide insights into the environmental behavior and microbial biodegradation of related compounds.
Chemical Engineering
In chemical engineering, this compound is valued for its role in the synthesis of various chemicals. Its stability and reactivity under different conditions make it a key substance in the development of new chemical processes .
Biochemistry
In biochemistry, 2,4-Dichloro-5-nitropyridine is utilized as a biochemical reagent. It is involved in the solid-phase synthesis of diaminopurines , which are compounds of interest due to their role in nucleic acid research and potential therapeutic applications.
Mecanismo De Acción
Target of Action
The primary target of 2,4-Dichloro-5-nitropyridine is the respiratory system . This compound interacts with the respiratory system, which plays a crucial role in the exchange of gases, primarily oxygen and carbon dioxide, which are essential for cellular metabolism.
Mode of Action
It is used in the synthesis of potent and selectivestearoyl-CoA desaturase (SCD) inhibitors . SCD is an enzyme involved in the biosynthesis of monounsaturated fatty acids, which are critical components of membrane lipids and signaling molecules. By inhibiting SCD, 2,4-Dichloro-5-nitropyridine may alter lipid metabolism, leading to changes in cell function and physiology.
Biochemical Pathways
2,4-Dichloro-5-nitropyridine affects the lipid metabolism pathway by inhibiting the enzyme stearoyl-CoA desaturase . This enzyme is responsible for the biosynthesis of monounsaturated fatty acids, which are critical for the formation of membrane lipids and signaling molecules. By inhibiting this enzyme, the compound can disrupt the normal functioning of these pathways, leading to downstream effects on cell function and physiology.
Result of Action
The result of the action of 2,4-Dichloro-5-nitropyridine is the inhibition of the enzyme stearoyl-CoA desaturase . This inhibition disrupts the lipid metabolism pathway, potentially leading to changes in cell function and physiology. The compound is also used in the preparation of Rho-Kinase inhibitors, which display antihypertensive activity .
Action Environment
The action of 2,4-Dichloro-5-nitropyridine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These conditions help maintain the stability and efficacy of the compound. Additionally, safety precautions should be taken to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes .
Safety and Hazards
2,4-Dichloro-5-nitropyridine is classified as a skin irritant (Category 2), eye irritant (Category 2), and can cause specific target organ toxicity through single exposure (Category 3) . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .
Direcciones Futuras
2,4-Dichloro-5-nitropyridine is an important intermediate in agricultural chemicals and the medicine industry . Its use in the synthesis of potent and selective stearoyl-CoA desaturase (SCD) inhibitors suggests potential applications in the treatment of conditions like diabetes, obesity, and cardiovascular disease .
Relevant Papers Several papers have been published on the synthesis and properties of 2,4-Dichloro-5-nitropyridine . These papers provide valuable insights into the chemical properties, synthesis methods, and potential applications of 2,4-Dichloro-5-nitropyridine.
Propiedades
IUPAC Name |
2,4-dichloro-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVJQUMDJUUBBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483644 | |
| Record name | 2,4-dichloro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-nitropyridine | |
CAS RN |
4487-56-3 | |
| Record name | 2,4-dichloro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester](/img/structure/B32966.png)
![(1R)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol](/img/structure/B32967.png)
![(S)-1-(4-{3-[4-(6-fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-propoxy}-3-methoxy-phenyl)-ethanol](/img/structure/B32970.png)










